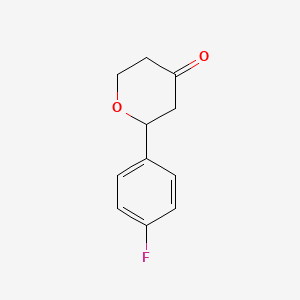

2-(4-fluorophenyl)dihydro-2H-pyran-4(3H)-one

Descripción general

Descripción

2-(4-fluorophenyl)dihydro-2H-pyran-4(3H)-one is a useful research compound. Its molecular formula is C11H11FO2 and its molecular weight is 194.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-(4-Fluorophenyl)dihydro-2H-pyran-4(3H)-one is a heterocyclic organic compound characterized by a pyran ring substituted with a 4-fluorophenyl group. This substitution plays a crucial role in modulating the compound's biological activity, making it a subject of interest in medicinal chemistry. The compound's structural features suggest potential applications in various therapeutic areas, including antimicrobial and anticancer treatments.

The molecular formula of this compound is . The presence of the fluorine atom enhances the electronic properties of the compound, potentially increasing its reactivity and biological efficacy.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyran derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance, derivatives of 4H-pyran have shown lower IC50 values than standard antibiotics like ampicillin, indicating superior antibacterial potency .

Table 1: Antimicrobial Activity of Pyran Derivatives

| Compound | Target Bacteria | IC50 (µM) |

|---|---|---|

| This compound | Staphylococcus aureus | < 10 |

| 4g | Bacillus cereus | < 5 |

| 4j | Escherichia coli | < 15 |

Antitumor Activity

The antitumor activity of this compound has been investigated using various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). Studies show that compounds with similar structures can induce apoptosis and inhibit cell proliferation through mechanisms involving cyclin-dependent kinase (CDK) inhibition .

Table 2: Antitumor Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 75.1 | CDK inhibition, apoptosis induction |

| Compound X | HCT-116 | 85.88 | CDK inhibition, caspase activation |

| Compound Y | HepG-2 | < 50 | Apoptosis via caspase pathway |

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets. The fluorophenyl group enhances binding affinity to certain enzymes or receptors, while the dihydropyran structure facilitates incorporation into biological systems. This compound may modulate various biochemical pathways, leading to observed antimicrobial and anticancer effects .

Case Studies

- Antimicrobial Evaluation : A study evaluated the efficacy of several pyran derivatives against Mycobacterium bovis, revealing that certain compounds exhibited potent activity comparable to established antibiotics .

- Anticancer Studies : In vitro studies demonstrated that derivatives similar to this compound showed significant cytotoxicity against HCT-116 cells, with mechanisms involving CDK inhibition and apoptosis induction .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

One of the primary applications of 2-(4-fluorophenyl)dihydro-2H-pyran-4(3H)-one is in drug discovery . Its structural similarity to known bioactive compounds suggests potential therapeutic effects. Research indicates that derivatives of this compound may exhibit significant biological activities, making it a candidate for lead compounds in drug development.

Case Study: Anticancer Activity

A study investigated the anticancer properties of related compounds, demonstrating that modifications in the pyran structure can enhance cytotoxic effects against various cancer cell lines (Ochi et al., 2021).

Plant Growth Inhibition

Research has shown that compounds structurally related to this compound exhibit plant growth inhibitory activity . This is particularly notable against species such as Italian ryegrass.

Key Findings:

- The introduction of electron-withdrawing groups at the 4-position of the phenyl ring significantly enhances inhibitory effects on plant growth.

- A specific derivative demonstrated a reduction in shoot and root growth, indicating potential agricultural applications as herbicides.

Synthetic Chemistry Applications

The compound has been utilized in various synthetic pathways , showcasing its versatility in organic synthesis.

Synthesis Techniques

- Annulation Reactions : β-Fluoroalkylated α,β-unsaturated ketones have been employed in annulation reactions to synthesize 4-fluoroalkylated 3,4-dihydro-2H-pyrans. These reactions exhibit high diastereoselectivity, which is crucial for producing complex organic molecules (Morigaki et al., 2013).

- Spectroscopic Characterization : Techniques such as NMR and FT-IR spectroscopy have been used to characterize synthesized compounds, providing insights into their structural properties (Thomas et al., 2018).

Material Science Applications

The exploration of photochromic materials has revealed potential applications for compounds like this compound in material science.

Fluorescence Studies

Fluorescence studies on related compounds indicate their applicability in photonics and optoelectronics. The kinetic behavior observed through NMR spectroscopy suggests opportunities for developing advanced photoresponsive materials (Delbaere et al., 2001).

Comparative Analysis with Related Compounds

A comparative analysis highlights the structural similarities and differences between this compound and other related compounds:

| Compound Name | Structure | Similarity | Unique Features |

|---|---|---|---|

| 3,3-Dimethyldihydro-2H-pyran-4(3H)-one | Structure | 0.80 | Contains dimethyl substitution affecting sterics and reactivity |

| 1-(Tetrahydro-2H-pyran-4-yl)ethanone | Structure | 0.79 | Lacks aromatic character; used in different synthetic pathways |

| 2,2-Dimethyltetrahydropyran-4-one | Structure | 0.74 | Features a saturated ring system; less reactive than dihydropyrans with carbonyls |

Análisis De Reacciones Químicas

Functionalization and Substitution Reactions

The 4-fluorophenyl group enhances electronic effects, enabling regioselective substitutions:

-

Electrophilic Aromatic Substitution : The para-fluorine directs incoming electrophiles to the ortho and meta positions of the phenyl ring.

-

Nucleophilic Additions : The carbonyl group at the 4-position reacts with nucleophiles (e.g., Grignard reagents) to form tertiary alcohols or undergo Michael additions .

Example :

-

Reaction with ethyl chloroacetate in the presence of triethylamine yields thiazolidinone derivatives, demonstrating compatibility with heterocyclic ring-forming reactions .

Multicomponent and Catalytic Reactions

This compound participates in multicomponent reactions (MCRs) to generate complex scaffolds:

-

Ultrasound-Assisted Synthesis : In water with Et₃N as a catalyst, it forms 4H-pyran derivatives via Knoevenagel-Michael-cyclization cascades .

-

Pummerer-Type Reactions : Triflic anhydride-activated sulfoxides react with fluoropyridine derivatives to form N-alkylpyridin-4-ones, showcasing its utility in redox-active systems .

Optimized MCR Conditions :

| Components | Catalyst | Solvent | Time | Yield |

|---|---|---|---|---|

| Aldehyde, malononitrile, β-ketoester | Et₃N | Water | 20 min | 85–95% |

Reactivity Comparison with Analogues

The 4-fluorophenyl substituent significantly alters reactivity compared to non-fluorinated or alkyl-substituted analogues:

| Compound | Reactivity Profile | Unique Features |

|---|---|---|

| 2-(4-Fluorophenyl)dihydro-2H-pyran-4-one | Enhanced electrophilic substitution | Para-fluorine increases ring polarization |

| 3,3-Dimethyldihydro-2H-pyran-4-one | Lower reactivity due to steric hindrance | Dimethyl groups reduce ring strain |

| 2,2-Dimethyltetrahydropyran-4-one | Saturated ring; inert to cycloadditions | Lacks conjugated carbonyl system |

Experimental Insights and Challenges

-

Crystallography : X-ray analysis reveals a dihedral angle of 7.2° between the 4-fluorophenyl and pyranone rings, influencing π-π stacking interactions .

-

Stereochemical Control : Base-mediated epimerization can occur at C(3) or C(4), necessitating careful optimization to avoid diastereomer mixtures .

Propiedades

IUPAC Name |

2-(4-fluorophenyl)oxan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c12-9-3-1-8(2-4-9)11-7-10(13)5-6-14-11/h1-4,11H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONPWPZPJKRMQMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CC1=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.